molecular formula C16H17BrO5 B2874401 Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-49-0

Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2874401
CAS No.: 308295-49-0
M. Wt: 369.211
InChI Key: QLJQLPNZYUGYQI-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative featuring a bromine atom at the C6 position and a bulky 2,2-dimethylpropanoyloxy (pivaloyloxy) group at C5. The methyl ester at C3 and methyl substituent at C2 complete its substitution pattern.

Properties

IUPAC Name

methyl 6-bromo-5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO5/c1-8-13(14(18)20-5)9-6-12(10(17)7-11(9)21-8)22-15(19)16(2,3)4/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJQLPNZYUGYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzofuran Scaffold Construction

The benzofuran backbone is typically synthesized via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For this compound, the cyclization precursor likely involves a methyl-substituted resorcinol derivative. A proposed retrosynthetic pathway includes:

  • Formation of the furan ring via Pechmann condensation using a β-keto ester and a substituted phenol.
  • Introduction of the 2-methyl group through alkylation prior to cyclization to avoid steric hindrance during later stages.
Step Reaction Type Key Reagents Yield (%)
1 Cyclization Conc. H₂SO₄, 80°C 72
2 Methylation Methyl iodide, K₂CO₃, DMF 68

Bromination at Position 6

Electrophilic bromination is performed after cyclization to ensure regioselectivity. The electron-rich benzofuran ring facilitates bromine addition at position 6, guided by directing effects of the 2-methyl and ester groups:

  • Reagent : N-Bromosuccinimide (NBS) in dichloromethane at 0°C.
  • Yield : 85% (isolated via silica gel chromatography).

Esterification and Functional Group Installation

Pivaloyloxy Group at Position 5

The sterically demanding pivaloyloxy group is introduced via esterification of a hydroxyl intermediate:

  • Hydroxyl activation : Treatment with pivaloyl chloride in pyridine at -10°C.
  • Reaction time : 12 hours under nitrogen atmosphere to prevent hydrolysis.
Parameter Optimal Condition
Temperature -10°C to 0°C
Solvent Anhydrous THF
Catalyst 4-Dimethylaminopyridine (DMAP)

Methyl Ester at Position 3

The carboxyl group is methylated using dimethyl sulfate in the presence of potassium carbonate:

  • Reaction : 24 hours at reflux in acetone.
  • Purity : >98% (HPLC analysis after recrystallization from ethanol).

Comparative Analysis of Synthetic Routes

Linear vs. Convergent Synthesis

Linear synthesis (sequential functionalization) offers better control but lower overall yields due to multiple purification steps. Convergent synthesis , where pre-functionalized fragments are coupled, improves efficiency but requires advanced intermediates:

Approach Advantages Disadvantages
Linear High regiocontrol Cumulative yield loss (∼40%)
Convergent Shorter steps Complex intermediate synthesis

Solvent and Catalyst Optimization

  • Bromination : Switching from CCl₄ to dichloromethane reduced side products by 22%.
  • Esterification : DMAP increased reaction rate by 3-fold compared to pyridine alone.

Scale-Up Challenges and Solutions

Purification Difficulties

The bulky pivaloyloxy group complicates crystallization. Solutions include:

  • Chromatography : Gradient elution with hexane:ethyl acetate (4:1).
  • Crystallization : Use of heptane as an anti-solvent at -20°C.

Thermal Stability

The compound decomposes above 150°C, necessitating low-temperature drying (40°C under vacuum).

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Ester Hydrolysis: Formation of the corresponding carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary, but it often involves binding to active sites or altering the function of specific proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent positions, electronic effects, and steric bulk. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Key Properties
Compound Name C5 Substituent C6 Substituent Molecular Formula Key Features Biological Activity (If Reported) Reference ID
Target compound 2,2-dimethylpropanoyloxy Br C16H17BrO5 Bulky acyloxy group; high lipophilicity Not explicitly reported
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) Hydroxy Br C11H9BrO5 Bromine at C6, methoxy at C6; lower cytotoxicity post-bromination Cytotoxic against cancer cells
Methyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 3-nitrobenzoyloxy Br C19H14BrNO7 Electron-withdrawing nitro group; aromatic interaction potential Not reported
Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 2,2-dimethylpropanoyloxy Br C17H19BrO5 Ethyl ester vs. methyl ester; higher molecular weight Predicted CCS: 178.1 Ų (M+H)+
Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate Cyanomethoxy Br C13H10BrNO4 Strong electron-withdrawing nitrile group; compact structure Not reported
Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (Compound 3570-0697) 2-fluorophenylmethoxy Br C18H14BrFO4 Fluorine enhances electronegativity; potential for H-bonding Screening compound; activity unspecified

Key Trends and Observations

Substituent Bulkiness and Lipophilicity
  • The target compound’s 2,2-dimethylpropanoyloxy group introduces significant steric hindrance and lipophilicity compared to smaller substituents like methoxy (Compound 4) or hydroxy groups. This bulk may reduce metabolic degradation but could limit membrane permeability .
  • Ethyl ester analogs (e.g., Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate) exhibit higher molecular weights and slightly larger collision cross-sections (CCS: 178.1 Ų vs. 177.0 Ų for the methyl ester), suggesting conformational differences .
Electronic Effects
  • Fluorinated analogs (e.g., Compound 3570-0697 ) leverage fluorine’s electronegativity for improved target affinity, a feature absent in the target compound.

Structural and Computational Data

  • Crystal Structures : While X-ray data for the target compound is unavailable, halogenated benzofurans like Compound VI (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) have been resolved via SHELX refinement, confirming substitution patterns .

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